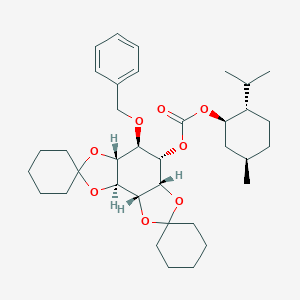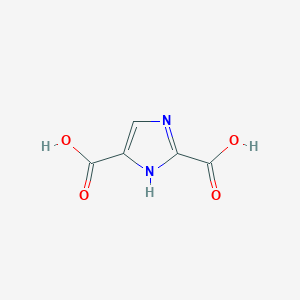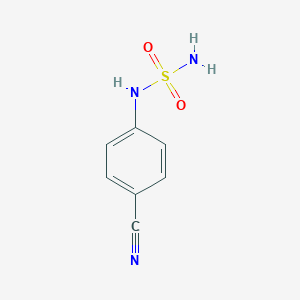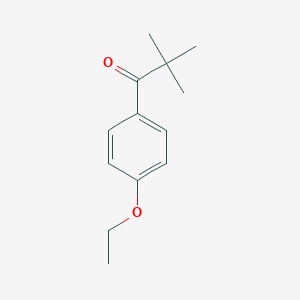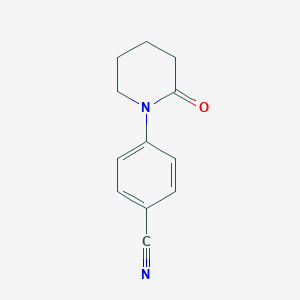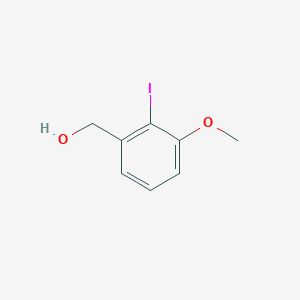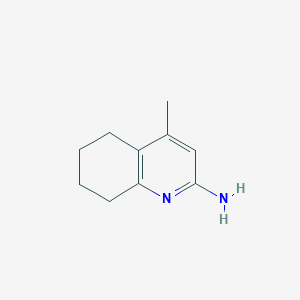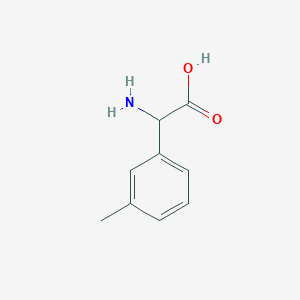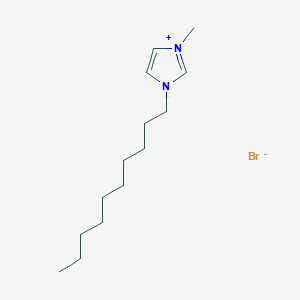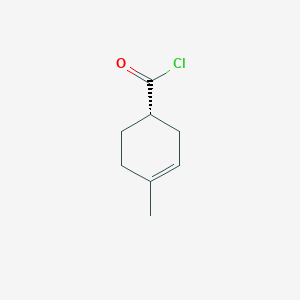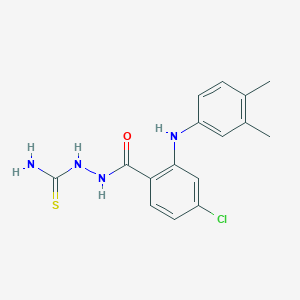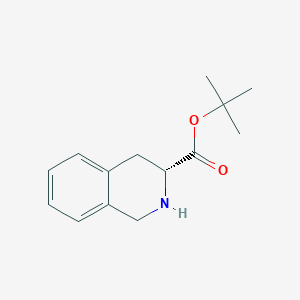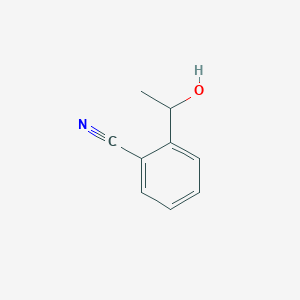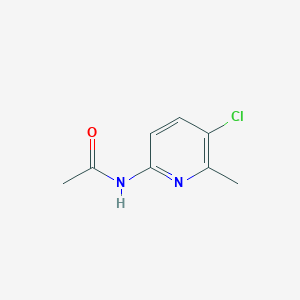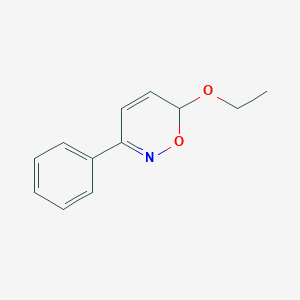
6-Ethoxy-3-phenyl-6H-1,2-oxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethoxy-3-phenyl-6H-1,2-oxazine, commonly known as EPO or oxazine, is a heterocyclic compound with a six-membered ring containing oxygen and nitrogen atoms. It has been widely used in scientific research due to its unique chemical properties and potential applications in various fields. In
Mecanismo De Acción
The mechanism of action of EPO is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. EPO has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. EPO also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Efectos Bioquímicos Y Fisiológicos
EPO has been shown to have a range of biochemical and physiological effects in cells and animals. In vitro studies have demonstrated that EPO can inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. EPO has also been shown to reduce inflammation in animal models of arthritis and colitis. In addition, EPO has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EPO has several advantages for lab experiments, including its high purity, stability, and solubility in common organic solvents. However, EPO is relatively expensive compared to other compounds, which may limit its use in some experiments. In addition, EPO has a relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on EPO. One area of interest is the development of EPO-based materials for use in biomedical applications, such as drug delivery and tissue engineering. Another area of interest is the investigation of EPO's potential as a therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Finally, further studies are needed to elucidate the mechanism of action of EPO and to identify its molecular targets in cells and tissues.
Conclusion
In conclusion, EPO is a unique and versatile compound with potential applications in various fields of scientific research. Its synthesis method has been optimized to produce high yields and purity, and its mechanism of action and biochemical and physiological effects have been extensively studied. Although there are some limitations to its use in lab experiments, EPO remains a promising compound for future research and development.
Métodos De Síntesis
The synthesis of EPO involves the reaction of ethyl phenylglyoxylate with hydroxylamine hydrochloride and sodium acetate in acetic acid. The resulting product is then refluxed with ethanol to obtain EPO. This method has been optimized to produce high yields and purity of EPO.
Aplicaciones Científicas De Investigación
EPO has been extensively studied for its potential applications in various fields, including organic synthesis, materials science, and medicinal chemistry. In organic synthesis, EPO can be used as a building block for the synthesis of complex molecules. In materials science, EPO can be incorporated into polymers to improve their mechanical properties. In medicinal chemistry, EPO has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Propiedades
Número CAS |
165554-70-1 |
|---|---|
Nombre del producto |
6-Ethoxy-3-phenyl-6H-1,2-oxazine |
Fórmula molecular |
C12H13NO2 |
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
6-ethoxy-3-phenyl-6H-oxazine |
InChI |
InChI=1S/C12H13NO2/c1-2-14-12-9-8-11(13-15-12)10-6-4-3-5-7-10/h3-9,12H,2H2,1H3 |
Clave InChI |
SPUCSHYJLIWXBM-UHFFFAOYSA-N |
SMILES |
CCOC1C=CC(=NO1)C2=CC=CC=C2 |
SMILES canónico |
CCOC1C=CC(=NO1)C2=CC=CC=C2 |
Sinónimos |
6H-1,2-Oxazine,6-ethoxy-3-phenyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



